molecular formula C15H18N4O3 B2676781 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea CAS No. 1797253-21-4

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

Cat. No. B2676781
M. Wt: 302.334
InChI Key: BJYMVSODEKVUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DEPU, is a small molecule inhibitor that has been studied for its potential in cancer treatment. The compound is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).

Scientific Research Applications

Supramolecular Chemistry

The research by Beijer et al. (1998) demonstrates the strong dimerization capabilities of ureidopyrimidones, including compounds similar to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, through quadruple hydrogen bonding. This property is significant in the field of supramolecular chemistry for the development of new molecular assemblies and materials (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Corrosion Inhibition

Mistry et al. (2011) explored the use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings suggest that similar urea compounds, including those like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could be potential candidates for protecting metal surfaces from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

Crystallography

Jeon et al. (2015) conducted a study on the crystal structure of a sulfonylurea herbicide, revealing insights into molecular arrangements and interactions. This research is relevant for understanding the structural properties of related compounds, including 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (Jeon, Kim, Kwon, & Kim, 2015).

Synthetic Chemistry

Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids, highlighting the versatility of urea derivatives in chemical synthesis. This has implications for the synthesis and modification of compounds like 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in laboratory settings (Thalluri, Manne, Dev, & Mandal, 2014).

Antioxidant Activity

Research by George et al. (2010) on the antioxidant activity of certain urea derivatives indicates that similar compounds, such as 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, could potentially possess antioxidant properties, beneficial in various biomedical applications (George, Sabitha, Kumar, & Ravi, 2010).

Herbicide Degradation

Saha and Kulshrestha (2002) explored the degradation of sulfosulfuron, a compound structurally related to 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, under various environmental conditions. Their findings contribute to the understanding of the environmental fate and degradation pathways of similar urea-based herbicides (Saha & Kulshrestha, 2002).

properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-4-10-7-5-6-8-11(10)17-14(20)18-12-9-16-15(22-3)19-13(12)21-2/h5-9H,4H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMVSODEKVUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea

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